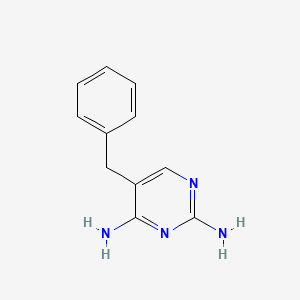

5-Benzyl-2,4-diaminopyrimidine

Vue d'ensemble

Description

5-Benzyl-2,4-diaminopyrimidine is a heterocyclic organic compound with the molecular formula C11H12N4. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Mécanisme D'action

Target of Action

The primary target of 5-Benzyl-2,4-diaminopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins, making it an important drug target in anti-tuberculosis drug development .

Mode of Action

This compound interacts with its target by binding to the glycerol (GOL) binding site of mt-DHFR . This binding site is considered a useful target for improving the selectivity of drugs towards human dihydrofolate reductase (h-DHFR) . The compound’s interaction with its target leads to the inhibition of the enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Biochemical Pathways

The action of this compound affects the folic acid pathway . By inhibiting mt-DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids. This disruption can lead to the arrest of cell growth and multiplication .

Pharmacokinetics

This suggests that the compound has been optimized for bioavailability, allowing it to cross the cell wall of Mycobacterium tuberculosis and exert its effects .

Result of Action

The inhibition of mt-DHFR by this compound leads to the disruption of nucleic acid synthesis, thereby arresting the growth and multiplication of Mycobacterium tuberculosis . This results in potent anti-tubercular activity, as demonstrated in studies where the compound showed significant selectivity against vero cells .

Analyse Biochimique

Biochemical Properties

2,4-Diamino-5-benzylpyrimidine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. One of the primary enzymes it interacts with is dihydrofolate reductase (DHFR). This enzyme is essential for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and amino acids. 2,4-Diamino-5-benzylpyrimidine acts as an inhibitor of DHFR, thereby disrupting the folate pathway and exerting its antibacterial effects .

Additionally, 2,4-Diamino-5-benzylpyrimidine has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways. These interactions can influence various cellular processes, including gene expression and cellular metabolism .

Cellular Effects

The effects of 2,4-Diamino-5-benzylpyrimidine on cells are multifaceted. In bacterial cells, the inhibition of DHFR by 2,4-Diamino-5-benzylpyrimidine leads to a depletion of tetrahydrofolate, which is necessary for DNA synthesis and repair. This results in the inhibition of bacterial growth and proliferation .

In mammalian cells, 2,4-Diamino-5-benzylpyrimidine can influence cell signaling pathways and gene expression. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. These effects can have significant implications for cancer research and therapy .

Molecular Mechanism

The molecular mechanism of action of 2,4-Diamino-5-benzylpyrimidine involves its binding to the active site of DHFR. This binding inhibits the enzyme’s activity, preventing the reduction of dihydrofolate to tetrahydrofolate. The inhibition of DHFR disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides and amino acids .

Furthermore, 2,4-Diamino-5-benzylpyrimidine has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways. These interactions can modulate the activity of these proteins, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diamino-5-benzylpyrimidine can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions. Its stability can be affected by factors such as temperature, pH, and exposure to light .

Over time, 2,4-Diamino-5-benzylpyrimidine can undergo degradation, leading to a decrease in its efficacy. Long-term studies have also shown that prolonged exposure to 2,4-Diamino-5-benzylpyrimidine can result in adaptive changes in cellular function, such as the upregulation of alternative metabolic pathways .

Dosage Effects in Animal Models

The effects of 2,4-Diamino-5-benzylpyrimidine in animal models are dose-dependent. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity. At higher doses, 2,4-Diamino-5-benzylpyrimidine can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dose does not significantly enhance the efficacy but may increase the risk of adverse effects .

Metabolic Pathways

2,4-Diamino-5-benzylpyrimidine is involved in several metabolic pathways, primarily related to the folate cycle. The compound inhibits DHFR, leading to a disruption of the folate pathway and a decrease in the synthesis of nucleotides and amino acids .

Additionally, 2,4-Diamino-5-benzylpyrimidine can affect other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism. These interactions can lead to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2,4-Diamino-5-benzylpyrimidine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments .

Once inside the cell, 2,4-Diamino-5-benzylpyrimidine can interact with binding proteins that facilitate its localization and accumulation in specific cellular regions. These interactions can influence the compound’s activity and function .

Subcellular Localization

The subcellular localization of 2,4-Diamino-5-benzylpyrimidine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications .

For example, 2,4-Diamino-5-benzylpyrimidine can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,4-diaminopyrimidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2,4-diaminopyrimidine.

Benzylation: The 5-position of the pyrimidine ring is benzylated using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-Benzyl-2,4-diaminopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: The benzyl group at the 5-position can be involved in coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives .

Applications De Recherche Scientifique

5-Benzyl-2,4-diaminopyrimidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a core structure in the design of dihydrofolate reductase (DHFR) inhibitors, which are potential anti-tubercular and anti-cancer agents.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethoprim: A well-known DHFR inhibitor used as an antibacterial agent.

Pyrimethamine: Another DHFR inhibitor used in the treatment of malaria and toxoplasmosis.

Methotrexate: A DHFR inhibitor used in cancer therapy and autoimmune diseases.

Uniqueness

5-Benzyl-2,4-diaminopyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other DHFR inhibitors. Its benzyl group at the 5-position can influence its binding affinity and specificity for DHFR, making it a valuable scaffold for drug development .

Propriétés

IUPAC Name |

5-benzylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPZVBGIPQQTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223436 | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-45-1 | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

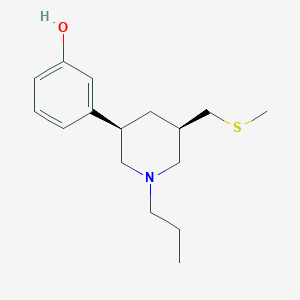

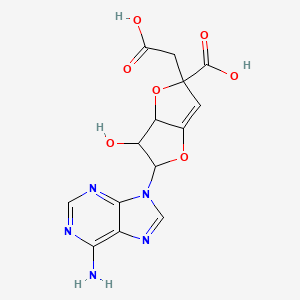

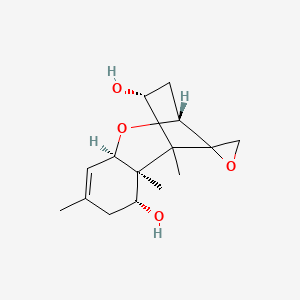

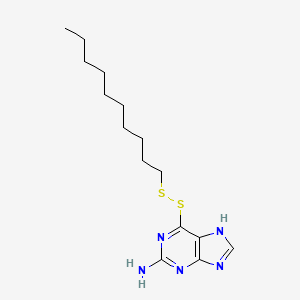

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2,4-diamino-5-benzylpyrimidines?

A1: 2,4-Diamino-5-benzylpyrimidines, including the well-known example trimethoprim, act as potent and selective inhibitors of dihydrofolate reductase (DHFR). [, , , , , ] DHFR is a crucial enzyme in the folic acid pathway, responsible for reducing dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and several amino acids. [, , , , , ] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division, particularly in bacteria. [, , , , , ]

Q2: Are there any instances where 2,4-diamino-5-benzylpyrimidines exhibit dual modes of action?

A3: Yes, research has explored 4,4′-diaminodiphenyl sulfone substituted 2,4-diamino-5-benzylpyrimidines which demonstrate dual inhibitory activity against both bacterial dihydrofolate reductase (DHFR) and dihydropteroic acid synthase (SYN). [] This dual inhibition results in autosynergism within bacterial cells, similar to the effect observed when combining sulfonamides with trimethoprim. []

Q3: What is the core structure of 2,4-diamino-5-benzylpyrimidine?

A4: The core structure comprises a pyrimidine ring with amino groups at positions 2 and 4, and a benzyl group substituted at position 5. [, , , , , ] This basic scaffold provides a platform for introducing diverse substituents to modulate the compound's pharmacological properties.

Q4: How does the molecular weight of 2,4-diamino-5-benzylpyrimidine derivatives influence their activity?

A5: Molecular weight can significantly impact a compound's pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME). [, , , ] While specific molecular weight ranges for optimal activity are not explicitly stated in the provided research, it's evident that modifications to the benzyl ring, particularly the introduction of alkyl or alkoxy groups, can alter lipophilicity and subsequently affect activity. [, , , ]

Q5: How has molecular modeling contributed to understanding the activity of 2,4-diamino-5-benzylpyrimidines?

A6: Molecular modeling studies have been instrumental in elucidating the binding interactions between these compounds and DHFR, particularly from E. coli and chicken liver. [, , , , ] By simulating the enzyme's active site and docking different analogs, researchers have identified key structural features influencing binding affinity and selectivity. [, , , , ] For example, studies revealed that the hydrophobic pocket in vertebrate DHFR is more spacious compared to bacterial DHFR, impacting the binding of bulkier analogs. [, , ]

Q6: How do substituents on the benzyl ring influence the activity of 2,4-diamino-5-benzylpyrimidines?

A7: Substitutions on the benzyl ring significantly impact the compound's interaction with DHFR and consequently its activity and selectivity. [, , , , ] Studies have shown that:

- 3,5-Dialkyl-4-hydroxy derivatives exhibit improved in vitro activity against Neisseria gonorrhoeae compared to trimethoprim. [] This suggests a preference for lipophilic groups at these positions for targeting this specific pathogen.

- Introducing basic substituents, particularly at the 2-position of a quinolylmethyl group, can enhance specificity towards bacterial DHFR. [] This highlights the importance of electrostatic interactions in achieving selectivity.

Q7: Does the stereochemistry of 2,4-diamino-5-benzylpyrimidines play a role in their activity?

A8: Yes, research on conformationally restricted analogs, such as 2,3-dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes, reveals the importance of stereochemistry for optimal activity. [] The S-isomer of a specific dihydroindene derivative displayed a binding conformation to E. coli DHFR similar to trimethoprim, while other isomers did not, highlighting the significance of three-dimensional shape for target interaction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1204460.png)

![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)

![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)

![2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid](/img/structure/B1204480.png)

![2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide](/img/structure/B1204482.png)

![[(4S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204483.png)